![molecular formula C14H12F3NO5 B2750336 Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate CAS No. 882322-01-2](/img/structure/B2750336.png)

Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

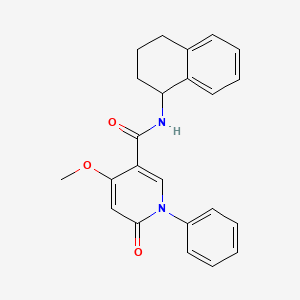

“Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate” is a chemical compound with the molecular formula C14H12F3NO5 . It is an intermediate of furoquinolone .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains trifluoromethoxy and anilino functional groups .Physical and Chemical Properties Analysis

The average mass of “this compound” is 331.244 Da and the monoisotopic mass is 331.066742 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Furan Derivatives Synthesis : Studies have shown the utility of strong bases in synthesizing various furan derivatives, highlighting the chemical flexibility and reactivity of furan compounds in organic synthesis. The mechanisms explored offer insights into the formation of complex molecules from simpler furan derivatives, suggesting potential pathways for the synthesis of compounds including Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate (Horaguchi et al., 1983).

- Diketopyrrolopyrrole (DPP) Pigments : The use of esters, including structures similar to this compound, in synthesizing DPP pigments showcases the compound's potential application in material science, particularly in the development of pigments and dyes with novel properties (Morton et al., 2005).

- Diels-Alder Reactions : Research on furan and its derivatives, including those structurally related to this compound, has contributed significantly to the understanding of Diels-Alder reactions. These studies provide valuable information on the synthesis of complex heterocyclic compounds, highlighting the compound's potential in creating new materials and pharmaceuticals (Barlow et al., 1995).

Potential Applications in Medicinal Chemistry

- Heterocyclic Compound Synthesis : The versatility of furan derivatives in synthesizing heterocyclic compounds indicates the potential of this compound in medicinal chemistry. Such compounds are crucial for developing novel therapeutic agents with targeted biological activities (Wang et al., 2012).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity : Some studies have explored the antimicrobial potential of furan derivatives, suggesting that this compound could also possess antimicrobial properties, which could be beneficial in developing new antibiotics or antiseptic agents (Devi et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have shown anti-proliferative activity and induced apoptosis in promyelocytic leukemia hl-60 cells .

Mode of Action

It’s known that similar compounds can induce apoptosis in cancer cells . This process involves the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Biochemical Pathways

It’s known that similar compounds can affect the apoptosis pathway . This involves the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Result of Action

The compound has been shown to significantly reduce the proliferation of HL-60 cells and induce apoptosis in a concentration-dependent manner . This is associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Action Environment

It’s known that similar compounds can exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia hl-60 cells .

Análisis Bioquímico

Cellular Effects

A structurally similar compound, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia HL-60 cells .

Molecular Mechanism

It is likely to interact with various biomolecules in the cell, leading to changes in gene expression and enzyme activity .

Metabolic Pathways

Furan derivatives are known to participate in various biochemical reactions .

Propiedades

IUPAC Name |

ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO5/c1-2-21-13(20)11-10(19)7-22-12(11)18-8-3-5-9(6-4-8)23-14(15,16)17/h3-6,18H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNBLMHHTRKOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2750253.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2750254.png)

![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)

![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2750264.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)

![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

![N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750269.png)

![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)